Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate
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Overview
Description
Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of the difluoromethyl group and the pyrazole ring in its structure contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of pyrazole derivatives using difluorocarbene reagents . This process can be carried out under various conditions, including the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions, utilizing efficient and scalable processes. The choice of reagents and catalysts is crucial to ensure high yield and purity of the final product. Advanced techniques such as continuous flow chemistry might be employed to optimize the reaction conditions and improve production efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate has several scientific research applications:
Mechanism of Action
The mechanism by which Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pyrazole ring may participate in hydrogen bonding and other interactions that modulate the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[[1-(trifluoromethyl)-5-methylpyrazol-4-yl]amino]acetate
- Methyl 2-[[1-(chloromethyl)-5-methylpyrazol-4-yl]amino]acetate
- Methyl 2-[[1-(bromomethyl)-5-methylpyrazol-4-yl]amino]acetate
Uniqueness
Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties. This group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it valuable in various applications .
Properties
IUPAC Name |
methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N3O2/c1-5-6(11-4-7(14)15-2)3-12-13(5)8(9)10/h3,8,11H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRVFFVVMYHQDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(F)F)NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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